molecular formula C13H12N4O B5702513 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-quinoxalinone

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-quinoxalinone

Cat. No. B5702513
M. Wt: 240.26 g/mol
InChI Key: FYRXDCPWUYWHTF-UHFFFAOYSA-N
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Description

"3-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-quinoxalinone" is a compound that belongs to a class of organic molecules with potential pharmacological activities. This compound is a part of the quinoxalinone family, which is known for its versatile applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoxalinone derivatives, including compounds similar to "3-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-quinoxalinone", often involves multicomponent reactions and cyclization processes. For example, Chimichi et al. (2006) describe a method to synthesize 3-quinolinonyl-pyrazoles through cyclization of related quinoxalinone compounds (Chimichi et al., 2006). Beker and Kaban (2023) also highlight a one-pot multicomponent reaction for synthesizing pyrazolo-quinolinones (Beker & Kaban, 2023).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives is characterized by NMR, GC-MS, IR, and UV measurements, as indicated in the research by Beker and Kaban (2023). X-ray crystallography is also used for structural elucidation, as shown in the study by Das et al. (2022) (Das et al., 2022).

Chemical Reactions and Properties

Quinoxalinone derivatives participate in various chemical reactions, including cyclizations, substitutions, and 1,3-dipolar cycloadditions. Kim et al. (1990) discuss the synthesis of quinoxaline derivatives through 1,3-dipolar cycloaddition reactions (Kim et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined through analytical techniques like X-ray crystallography, as mentioned in Das et al. (2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the molecular structure. Studies like that of Hassan et al. (2017) investigate the antioxidant properties of related quinoxalinone derivatives (Hassan et al., 2017).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-7-9(2)17(16-8)12-13(18)15-11-6-4-3-5-10(11)14-12/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRXDCPWUYWHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one

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